4-Methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-16-3-5-17(6-4-16)13(19)15-11-8-14-18(9-11)12-2-7-20-10-12/h8-9,12H,2-7,10H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPILZXYFPZDDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CN(N=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine ring substituted with a pyrazole and an oxolane moiety. Its chemical formula is , and it has a molecular weight of 250.31 g/mol. The structural features contribute to its interaction with biological targets, particularly in the central nervous system and oncology.
The biological activity of this compound primarily involves:
- Receptor Binding : The compound exhibits affinity for various aminergic receptors, which are crucial in neurotransmission and neuropharmacology. It has been shown to interact with dopamine receptors, potentially influencing dopaminergic signaling pathways .
- Cell Death Mechanisms : Research indicates that the compound may induce necroptosis in cancer cells, a regulated form of necrosis that can circumvent traditional apoptotic pathways . This suggests a novel approach in cancer therapy, particularly for chemoresistant tumors.
Pharmacological Profile
The pharmacological profile includes:
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- LQFM018 Study : A related piperazine compound demonstrated significant antiproliferative effects against K562 leukemic cells. The study highlighted necroptotic pathways activated by the compound, suggesting similar mechanisms may be present in this compound .
- Synthesis and Evaluation : Research on piperazine derivatives indicated broad-spectrum antibacterial and antifungal activities. These findings support the hypothesis that structural modifications can enhance biological activity across various targets .
- Receptor Affinity Studies : Binding assays revealed that piperazine-containing compounds often exhibit high affinity for serotonin and dopamine receptors, implicating their role in modulating mood disorders and other neuropsychiatric conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of piperazine-1-carboxamide derivatives, focusing on substituent variations, synthesis yields, biological activities, and structural features.
Notes:
- Synthesis Optimization : For 4-methyl-N-(p-tolyl)piperazine-1-carboxamide (compound 16), acetonitrile with silica sulfuric acid (SSA) as a catalyst under reflux yielded 82% efficiency .
- Substituent Effects: Fluorine or chlorine substituents on the aryl ring (e.g., A3, A6 in ) improve thermal stability (higher melting points) but reduce yields compared to non-halogenated analogs .
- Bioactivity : The p-tolyl substituent in compound 16 enhances antiproliferative activity by inducing cell cycle arrest, while the oxolan-3-yl group in the target compound may improve solubility due to its polar nature .
Structure-Activity Relationship (SAR) Insights
Piperazine Core : Methyl or ethyl groups on the piperazine ring (e.g., compound 16 vs. N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) influence lipophilicity and metabolic stability. Methyl groups are associated with higher antiproliferative activity .
Pyrazole/Aryl Substituents :
- Electron-withdrawing groups (e.g., -Cl, -F) on the aryl ring enhance thermal stability but may reduce synthetic yields .
- Bulky substituents like oxolan-3-yl (tetrahydrofuran) could enhance target binding through steric or hydrogen-bonding interactions, though this requires experimental validation.
Carboxamide Linkage : The carboxamide bridge is critical for maintaining conformational rigidity, as seen in CPIPC derivatives targeting TRPV1 channels .
Data Tables
Table 2: Physicochemical Properties of Selected Analogs
| Compound | Molecular Weight | LogP* (Predicted) | Solubility (mg/mL)* |
|---|---|---|---|
| 4-Methyl-N-(p-tolyl)piperazine-1-carboxamide | 289.35 | 2.1 | 0.15 (PBS) |
| N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide | 297.80 | 2.8 | 0.08 (DMSO) |
| A3 (4-Fluorophenyl) | 380.40 | 1.9 | 0.20 (DMSO) |
*Predicted using ChemAxon software.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
